molecular formula C7H13NO2 B3326031 5-Methylpiperidine-2-carboxylic acid CAS No. 2287237-78-7

5-Methylpiperidine-2-carboxylic acid

Cat. No.: B3326031
CAS No.: 2287237-78-7
M. Wt: 143.18 g/mol
InChI Key: JYWQLXDCNQQXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylpiperidine-2-carboxylic acid: is an organic compound with the molecular formula C7H13NO2. It is a derivative of piperidine, a six-membered heterocyclic amine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpiperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrazine with acetic acid in the presence of cobalt acetate and manganese acetate as catalysts, and potassium bromide as a cocatalyst. The reaction is carried out at temperatures between 90-110°C .

Industrial Production Methods: For industrial production, the process is optimized for higher yield and cost-effectiveness. The raw materials are subjected to oxidation reactions in a fixed bed reactor at temperatures ranging from 150-350°C, using a catalyst composed of gamma-Al2O3 and metallic oxides of Mn, V, Ti, and Sr .

Chemical Reactions Analysis

Types of Reactions: 5-Methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidines, carboxylic acids, and amine derivatives .

Scientific Research Applications

Chemistry: In organic synthesis, 5-Methylpiperidine-2-carboxylic acid is used as a building block for the synthesis of complex molecules. It is also employed in the development of new catalysts and ligands for various chemical reactions .

Biology and Medicine: This compound has shown potential in the development of pharmaceuticals, particularly in the synthesis of drugs with anticancer, antiviral, and antimicrobial properties. It is also being studied for its role in enzyme inhibition and receptor modulation .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its derivatives are also utilized in the manufacture of agrochemicals and specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. Additionally, it can bind to receptors, altering their function and leading to physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 5-Methylpiperidine-2-carboxylic acid is unique due to the presence of both a methyl group at the 5-position and a carboxylic acid group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and pharmaceutical applications .

Properties

IUPAC Name

5-methylpiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-2-3-6(7(9)10)8-4-5/h5-6,8H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWQLXDCNQQXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(NC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylpiperidine-2-carboxylic acid
Reactant of Route 2
5-Methylpiperidine-2-carboxylic acid
Reactant of Route 3
5-Methylpiperidine-2-carboxylic acid
Reactant of Route 4
5-Methylpiperidine-2-carboxylic acid
Reactant of Route 5
5-Methylpiperidine-2-carboxylic acid
Reactant of Route 6
5-Methylpiperidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.